4-Amino-5-methylpyridin-2-ol
Overview
Description
4-Amino-5-methylpyridin-2-ol is a pyridine derivative with the molecular formula C6H8N2O. This compound is significantly alkaline and features both an amino group and a hydroxyl group, making it versatile in various chemical reactions. It is used as an intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known to be a pyridine derivative and is used as a material in organic synthesis and medicinal chemistry .
Mode of Action
The compound is significantly alkaline due to the presence of an amino group in its structure . The alcoholic hydroxyl group in its structure can undergo corresponding nucleophilic substitution reactions under alkaline conditions .
Pharmacokinetics
Its solubility properties indicate that it is insoluble in water but soluble in strongly polar organic solvents , which could influence its bioavailability.
Result of Action
It is known to be used as a material in organic synthesis and medicinal chemistry , suggesting it may play a role in the synthesis of other compounds.
Action Environment
Its solubility properties suggest that the presence of strongly polar organic solvents could influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-5-methylpyridin-2-ol involves the reaction of 2-chloro-5-methylpyridin-4-amine with potassium hydroxide in methanol under elevated temperatures in a pressure reactor . Another method uses 2-chloro-4-amino-5-methylpyridine dissolved in ethylene glycol, followed by precipitation with hydrochloric acid/methanol solution .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. The use of pressure reactors and controlled environments is crucial to maintain consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methylpyridin-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions under alkaline conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium hydroxide in methanol is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Hydrogenation using platinum catalysts is a typical method.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine compounds.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
4-Amino-5-methylpyridin-2-ol is widely used in scientific research, particularly in:
Comparison with Similar Compounds
- 4-Amino-2-hydroxy-5-methylpyridine
- 4-Amino-5-methyl-1H-pyridin-2-one
- 4-Amino-5-methyl-2(1H)-pyridinone
Comparison: 4-Amino-5-methylpyridin-2-ol is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs. For instance, its hydroxyl group at the 2-position and amino group at the 4-position make it particularly suitable for nucleophilic substitution reactions under alkaline conditions .
Properties
IUPAC Name |
4-amino-5-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZBQXJYGNUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535408 | |
Record name | 4-Amino-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95306-64-2 | |
Record name | 4-Amino-5-methyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95306-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-hydroxy-5-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095306642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-methylpyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.208.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.